molecular formula C15H23NO4 B11180983 3,4,5-triethoxy-N-ethylbenzamide

3,4,5-triethoxy-N-ethylbenzamide

Cat. No.: B11180983
M. Wt: 281.35 g/mol
InChI Key: NUCGPYAQFCPBPZ-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-ethylbenzamide is an organic compound with the molecular formula C14H21NO3 It is a derivative of benzamide, characterized by the presence of three ethoxy groups attached to the benzene ring and an ethyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-ethylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 3,4,5-triethoxybenzoic acid.

    Amidation Reaction: The 3,4,5-triethoxybenzoic acid is reacted with ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale amidation reactions using automated reactors to ensure consistent quality and yield. The process would include:

    Raw Material Preparation: Ensuring high purity of 3,4,5-triethoxybenzoic acid and ethylamine.

    Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield.

    Purification: Using techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the amide group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 3,4,5-triethoxybenzoic acid.

    Reduction: Formation of 3,4,5-triethoxy-N-ethylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4,5-triethoxy-N-ethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-ethylbenzamide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The ethoxy groups may enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-triethoxy-N-ethylbenzamide is unique due to the presence of both ethoxy groups on the benzene ring and an ethyl group on the nitrogen atom. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

3,4,5-triethoxy-N-ethylbenzamide

InChI

InChI=1S/C15H23NO4/c1-5-16-15(17)11-9-12(18-6-2)14(20-8-4)13(10-11)19-7-3/h9-10H,5-8H2,1-4H3,(H,16,17)

InChI Key

NUCGPYAQFCPBPZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=C(C(=C1)OCC)OCC)OCC

Origin of Product

United States

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